molecular formula C4H10N2O2 B1296014 4-Hydroxybutyric Acid Hydrazide CAS No. 3879-08-1

4-Hydroxybutyric Acid Hydrazide

Cat. No.: B1296014
CAS No.: 3879-08-1
M. Wt: 118.13 g/mol
InChI Key: WOXQFPPKZBOSTN-UHFFFAOYSA-N
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Description

4-Hydroxybutyric Acid Hydrazide is a chemical compound with the molecular formula C4H10N2O2. It is known for its applications in various fields, including organic synthesis and medical research. The compound appears as a colorless or white crystalline powder and is soluble in water but less soluble in ethanol and acetone .

Biochemical Analysis

Biochemical Properties

4-Hydroxybutyric Acid Hydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid receptors, where it acts as a modulator. This interaction influences the inhibitory neurotransmission in the central nervous system. Additionally, this compound can interact with succinic semialdehyde dehydrogenase, an enzyme involved in the metabolism of gamma-aminobutyric acid .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the gamma-aminobutyric acid signaling pathway, leading to changes in neurotransmitter release and synaptic plasticity. Furthermore, this compound can alter gene expression related to metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to gamma-aminobutyric acid receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding modulates the receptor’s activity, leading to changes in neurotransmission. Additionally, this compound can inhibit or activate enzymes such as succinic semialdehyde dehydrogenase, influencing the metabolic pathways of gamma-aminobutyric acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained modulation of gamma-aminobutyric acid signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it acts as a neuromodulator, enhancing gamma-aminobutyric acid signaling and promoting relaxation. At high doses, it can exhibit toxic effects, including respiratory depression and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as succinic semialdehyde dehydrogenase and gamma-aminobutyric acid transaminase, influencing the metabolism of gamma-aminobutyric acid. These interactions affect the levels of metabolites such as succinic semialdehyde and gamma-aminobutyric acid, thereby modulating metabolic flux and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by gamma-aminobutyric acid transporters, which facilitate its uptake and release. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with metabolic enzymes and signaling proteins. Post-translational modifications, such as phosphorylation, can direct this compound to specific organelles, enhancing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyric Acid Hydrazide can be synthesized by reacting 4-Hydroxybutyric Acid with an excess of hydrazine or hydrazine salts in a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the hydrazide. After the reaction, the product is purified through distillation and crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutyric Acid Hydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazides or amines.

    Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed:

Properties

IUPAC Name

4-hydroxybutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-6-4(8)2-1-3-7/h7H,1-3,5H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXQFPPKZBOSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277719
Record name 4-hydroxybutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3879-08-1
Record name 3879-08-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3679
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxybutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybutanehydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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